An In-depth Technical Guide to the Synthesis of 2-amino-N-methoxy-N-methylbenzamide
An In-depth Technical Guide to the Synthesis of 2-amino-N-methoxy-N-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-methoxy-N-methylbenzamide, a versatile building block in contemporary organic synthesis and medicinal chemistry. The document delineates the most efficient and reliable synthetic methodologies, with a primary focus on the reaction of isatoic anhydride with N,O-dimethylhydroxylamine. A detailed, step-by-step experimental protocol is presented, accompanied by a thorough discussion of the underlying reaction mechanism. Furthermore, this guide includes critical information on the characterization of the final product, safety considerations, and a troubleshooting section to address common experimental challenges. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide both theoretical insights and practical guidance.
Introduction
2-amino-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a key synthetic intermediate. Its utility stems from the presence of the N-methoxy-N-methylamide functional group, which allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents.[1][2][3][4] Unlike more reactive acylating agents, the Weinreb amide forms a stable tetrahedral intermediate, preventing the common issue of over-addition.[1][2][4] The 2-amino substituent provides a handle for further functionalization, making this molecule a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.
This guide will focus on a robust and scalable synthesis of 2-amino-N-methoxy-N-methylbenzamide from readily available starting materials.
Synthetic Strategies
Several synthetic routes to 2-amino-N-methoxy-N-methylbenzamide have been reported. A common approach involves the nitration of a suitable benzoyl derivative, followed by reduction of the nitro group to an amine. However, a more direct and often higher-yielding method utilizes the reaction of isatoic anhydride with N,O-dimethylhydroxylamine. This approach is advantageous due to the commercial availability of the starting materials and the generally clean reaction profile.
Another strategy involves the use of coupling reagents to form the amide bond from 2-aminobenzoic acid and N,O-dimethylhydroxylamine.[2] Reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be employed for this purpose.[2] More recently, the combination of triphenylphosphine (PPh3) and iodine has been shown to be effective for the synthesis of Weinreb amides.[5]
This guide will detail the synthesis from isatoic anhydride, as it represents a highly efficient and straightforward procedure.
Recommended Synthetic Protocol: From Isatoic Anhydride
This section provides a detailed, step-by-step procedure for the synthesis of 2-amino-N-methoxy-N-methylbenzamide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10g Isatoic Anhydride) |
| Isatoic anhydride | 118-48-9 | 163.13 | 10.0 g (61.3 mmol) |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 6.58 g (67.4 mmol) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 18.6 mL (135 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed for workup |
| Saturated sodium bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed for workup |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed for workup |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed for drying |
Experimental Procedure
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend isatoic anhydride (10.0 g, 61.3 mmol) in anhydrous dichloromethane (200 mL).
-
Addition of Reagents: To the suspension, add N,O-dimethylhydroxylamine hydrochloride (6.58 g, 67.4 mmol).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (18.6 mL, 135 mmol) dropwise over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial.
-
Reaction: After the addition of triethylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-amino-N-methoxy-N-methylbenzamide as a solid.
Reaction Mechanism and Scientific Rationale
The synthesis of 2-amino-N-methoxy-N-methylbenzamide from isatoic anhydride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for the synthesis of 2-amino-N-methoxy-N-methylbenzamide.
Step 1: Nucleophilic Attack and Ring Opening. The reaction is initiated by the nucleophilic attack of the free N,O-dimethylhydroxylamine (generated in situ by the reaction of its hydrochloride salt with triethylamine) on one of the carbonyl carbons of isatoic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the anhydride ring.
Step 2: Decarboxylation. The resulting intermediate is a carbamic acid derivative which is unstable and readily undergoes decarboxylation (loss of CO₂) to form the final product, 2-amino-N-methoxy-N-methylbenzamide. The evolution of carbon dioxide gas is often observed during the reaction.
The use of triethylamine is crucial as it serves two purposes: it deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free amine nucleophile, and it also acts as a base to neutralize the HCl formed during the reaction.
Characterization and Quality Control
The identity and purity of the synthesized 2-amino-N-methoxy-N-methylbenzamide should be confirmed by standard analytical techniques.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₂N₂O₂[6] |
| Molecular Weight | 180.21 g/mol [6] |
| CAS Number | 133776-41-7[6] |
Expected Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3-7.1 (m, 2H, Ar-H), ~6.7-6.5 (m, 2H, Ar-H), ~5.5 (br s, 2H, NH₂), 3.55 (s, 3H, OCH₃), 3.30 (s, 3H, NCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168.0 (C=O), ~148.0, ~132.0, ~128.0, ~118.0, ~116.0, ~115.0 (Ar-C), ~61.0 (OCH₃), ~34.0 (NCH₃).
-
IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1630 (C=O stretching), ~1600, ~1450 (C=C aromatic stretching).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₃N₂O₂: 181.10; found: 181.10.
Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Isatoic anhydride: May cause an allergic skin reaction and serious eye irritation.[7] Avoid dust formation and ensure adequate ventilation.[7]
-
N,O-Dimethylhydroxylamine hydrochloride: Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8] Wear protective gloves, clothing, and eye protection.[9][10][11]
-
Triethylamine: Highly flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if necessary.[7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction. - Inactive reagents. - Insufficient base. | - Extend the reaction time and continue to monitor by TLC. - Use fresh, anhydrous solvents and high-purity reagents. - Ensure the correct stoichiometry of triethylamine is used to generate the free amine. |
| Formation of multiple byproducts | - Reaction temperature too high. - Presence of moisture. | - Maintain the reaction temperature at 0 °C during the addition of triethylamine. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty with product isolation | - Emulsion formation during workup. - Product is water-soluble. | - Add brine to the separatory funnel to help break up emulsions.[12] - If the product has significant water solubility, perform multiple extractions with the organic solvent. Saturation of the aqueous layer with NaCl may also help to "salt out" the product.[12] |
| Impure product after chromatography | - Co-elution of impurities. - Inappropriate solvent system. | - Adjust the polarity of the eluent system. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. |
Conclusion
The synthesis of 2-amino-N-methoxy-N-methylbenzamide via the reaction of isatoic anhydride with N,O-dimethylhydroxylamine is a reliable and efficient method for producing this valuable synthetic intermediate. This guide provides a comprehensive framework for its preparation, including a detailed experimental protocol, mechanistic insights, and practical advice for troubleshooting. By adhering to the procedures and safety precautions outlined herein, researchers can confidently synthesize this compound for their downstream applications in drug discovery and development.
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